

# Computational Analysis of 4-Methyl-1,3-oxazole-5-carbonitrile: A Comparative Guide

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## Compound of Interest

Compound Name: 4-Methyl-1,3-oxazole-5-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated computational properties of **4-Methyl-1,3-oxazole-5-carbonitrile**. Due to a lack of extensive dedicated computational studies on this specific molecule in published literature, this document outlines the expected structural and electronic properties based on standard computational methodologies and draws comparisons with related heterocyclic compounds. This guide is intended to serve as a foundational resource for researchers initiating new computational investigations into **4-Methyl-1,3-oxazole-5-carbonitrile** and its analogues.

## Molecular and Physicochemical Properties

**4-Methyl-1,3-oxazole-5-carbonitrile** is a heterocyclic compound with the molecular formula  $C_5H_4N_2O$ .<sup>[1][2]</sup> Its structure incorporates an oxazole ring, a methyl group, and a nitrile group, which are functionalities of interest in medicinal chemistry. Basic physicochemical data is summarized below.

Property	Value	Reference
CAS Number	1003-52-7	[1][2]
Molecular Formula	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> O	[1][2]
Molecular Weight	108.10 g/mol	[1][2]
Exact Mass	108.032362755	[1]
Topological Polar Surface Area	49.8 Å <sup>2</sup>	[1]
Hydrogen Bond Acceptor Count	3	[1]
Heavy Atom Count	8	[1]

## Comparative Computational Analysis

While specific computational data for **4-Methyl-1,3-oxazole-5-carbonitrile** is not readily available, we can infer its likely properties by examining studies on similar oxazole, oxadiazole, and triazole derivatives. Such studies typically employ quantum chemical calculations to elucidate molecular structure, reactivity, and spectroscopic characteristics.[3][4][5][6]

## Structural Properties (Predicted)

A computational study would typically commence with a geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of the atoms. For a molecule like **4-Methyl-1,3-oxazole-5-carbonitrile**, this would be performed using methods such as Density Functional Theory (DFT). The expected output would include precise bond lengths and angles.

Table 1: Predicted vs. Comparative Bond Lengths and Angles (Exemplar Data)

Parameter	Predicted for 4-Methyl-1,3-oxazole-5-carbonitrile	Comparative Compound (e.g., a substituted oxadiazole)
C=N (oxazole ring)	Data to be determined	~1.35 Å
C-O (oxazole ring)	Data to be determined	~1.37 Å
C≡N (nitrile)	Data to be determined	~1.16 Å
O-C-N (angle)	Data to be determined	~110°
C-C-C (angle)	Data to be determined	~125°

Note: The comparative data are representative values from computational studies on related heterocyclic compounds.

## Electronic Properties (Predicted)

Analysis of the electronic properties provides insights into the molecule's reactivity and potential as a drug candidate. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. Molecular docking studies on various oxazole derivatives have highlighted their potential for interacting with biological targets.<sup>[7][8][9]</sup>

Table 2: Predicted Electronic Properties and Comparative Data

Property	Predicted for 4-Methyl-1,3-oxazole-5-carbonitrile	Comparative Oxazole Derivatives
HOMO Energy	Data to be determined	-6.5 to -7.5 eV
LUMO Energy	Data to be determined	-1.0 to -2.0 eV
HOMO-LUMO Gap	Data to be determined	4.5 to 6.5 eV
Dipole Moment	Data to be determined	3.0 to 5.0 Debye

Note: Comparative data ranges are typical for similar heterocyclic systems investigated computationally.

## Experimental and Computational Protocols

To generate the predicted data for **4-Methyl-1,3-oxazole-5-carbonitrile**, the following standard computational protocol is recommended.

### Quantum Chemical Calculations

A robust computational approach is essential for obtaining reliable theoretical data.[5]

1. Software: Quantum chemical calculations can be performed using software packages such as Gaussian, ORCA, or GAMESS.[5]
2. Level of Theory and Basis Set: Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p) is a commonly used and effective method for molecules of this nature.[5]
3. Workflow:
  - Geometry Optimization: The initial molecular structure is optimized to find the minimum energy conformation.
  - Frequency Analysis: Vibrational frequencies are calculated to confirm the optimized structure as a true minimum and to predict IR and Raman spectra.
  - Electronic Properties: HOMO and LUMO energies, Mulliken charges, and the molecular electrostatic potential (MEP) are calculated to understand reactivity and intermolecular interactions.

### Molecular Docking

For drug development applications, molecular docking studies can predict the binding affinity and orientation of **4-Methyl-1,3-oxazole-5-carbonitrile** within the active site of a target protein.  
[7][8][10]

1. Software: AutoDock, Molegro Virtual Docker, or similar software can be used for these simulations.[7][10]

## 2. Protocol:

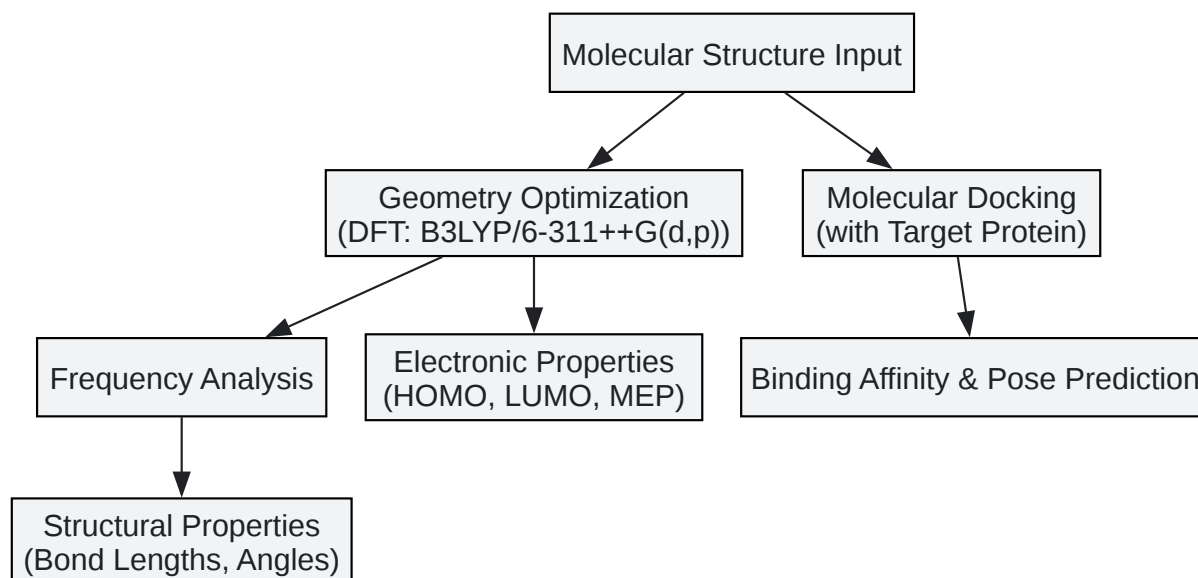
- Ligand Preparation: The 3D structure of **4-Methyl-1,3-oxazole-5-carbonitrile** is optimized.
- Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB), and prepared by removing water molecules and adding hydrogen atoms.
- Docking Simulation: The ligand is docked into the defined active site of the receptor, and the resulting binding poses are scored based on their predicted binding energy.

## Visualizations

### Molecular Structure

Caption: Predicted 2D structure of **4-Methyl-1,3-oxazole-5-carbonitrile**.

### General Computational Workflow



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